molecular formula C24H24ClN3O4 B11363208 ethyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate

ethyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate

Cat. No.: B11363208
M. Wt: 453.9 g/mol
InChI Key: FJPCBQDVUOFIJW-UHFFFAOYSA-N
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Description

Ethyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate is a complex organic compound that features an indole moiety, a pyrrolidinone ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the chloro substituent and the ethyl side chain.

The pyrrolidinone ring is synthesized separately, often through the cyclization of an appropriate amino acid derivative. The final step involves the coupling of the indole and pyrrolidinone intermediates with ethyl 4-aminobenzoate under peptide coupling conditions, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of ethyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    5-Chloroindole: A simpler indole derivative with a chloro substituent.

    N-ethyl-4-aminobenzoate: A related benzoate ester with an ethyl group.

Uniqueness

Ethyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate is unique due to its combination of an indole moiety, a pyrrolidinone ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds .

Properties

Molecular Formula

C24H24ClN3O4

Molecular Weight

453.9 g/mol

IUPAC Name

ethyl 4-[[1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C24H24ClN3O4/c1-2-32-24(31)15-3-6-19(7-4-15)27-23(30)17-11-22(29)28(14-17)10-9-16-13-26-21-8-5-18(25)12-20(16)21/h3-8,12-13,17,26H,2,9-11,14H2,1H3,(H,27,30)

InChI Key

FJPCBQDVUOFIJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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